Cas no 50392-78-4 (1-(pyridin-4-yl)ethan-1-amine)

1-(pyridin-4-yl)ethan-1-amine structure
1-(pyridin-4-yl)ethan-1-amine structure
商品名:1-(pyridin-4-yl)ethan-1-amine
CAS番号:50392-78-4
MF:C7H10N2
メガワット:122.1677
MDL:MFCD02245004
CID:89570
PubChem ID:329760995

1-(pyridin-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(Pyridin-4-yl)ethanamine
    • 1-(4-Pyridyl)ethylamine
    • 1-pyridin-4-ylethanamine
    • 1-Pyridin-4-yl-ethylamine
    • 4-(1-Aminoethyl)pyridine
    • 1-(Pyridin-4-Yl)Ethan-1-Amine
    • 1-(4-pyridinyl)ethanamin
    • 1-(4-pyridinyl)ethanamine
    • (S)-1-(4-PYRIDYL)ETHYLAMINE
    • alpha-Methyl-4-pyridinemethylamine
    • NSC63919
    • 1-pyridin-4-ylethylamine
    • 1-(Pyridin-4-yl)ethylamine
    • HIZMJYQEHFJWQY-UHFFFAOYSA-N
    • (RS)-1-pyridin-4-yl-ethylamine
    • SY005514
    • DTXSID90950525
    • 50392-78-4
    • AM803970
    • SY011546
    • HMS1697I11
    • NSC-63919
    • 1-(4-Pyridyl)ethylamine 2HCl
    • AS-31172
    • FT-0770904
    • FT-0772064
    • AB49749
    • A25576
    • AKOS000264434
    • MFCD09256818
    • (+/-)-1-pyridin-4-yl-ethylamine
    • AB49745
    • AB01160993-03
    • EN300-10016
    • A849100
    • 4-(1-Aminoethyl)pyridine, 95%
    • MFCD02245004
    • SCHEMBL225809
    • CS-0109447
    • FT-0677140
    • NCGC00322406-01
    • AB11609
    • SY011547
    • MFCD09256819
    • AKOS016050395
    • STK347885
    • DB-032416
    • ALBB-000302
    • DB-070671
    • 1-(pyridin-4-yl)ethan-1-amine
    • MDL: MFCD02245004
    • インチ: 1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3
    • InChIKey: HIZMJYQEHFJWQY-UHFFFAOYSA-N
    • ほほえんだ: N([H])([H])C([H])(C([H])([H])[H])C1C([H])=C([H])N=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 122.08400
  • どういたいしつりょう: 122.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 77
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 38.9

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.0190 g/mL at 25 °C
  • ふってん: 221.1 ℃ at 760 mmHg
  • フラッシュポイント: 華氏温度:219.2°f
    摂氏度:104°c
  • 屈折率: n20/D 1.5347
  • すいようせい: Soluble in water
  • PSA: 38.91000
  • LogP: 1.80160
  • ようかいせい: 未確定
  • かんど: Air Sensitive

1-(pyridin-4-yl)ethan-1-amine セキュリティ情報

  • 記号: GHS05 GHS06
  • シグナルワード:Danger
  • 危害声明: H301-H315-H318-H335
  • 警告文: P261-P280-P301+P310-P305+P351+P338
  • 危険物輸送番号:UN2735
  • WGKドイツ:3
  • 危険カテゴリコード: 25-37/38-41
  • セキュリティの説明: S26-S39-S45
  • 危険物標識: T Xi
  • 包装カテゴリ:III
  • セキュリティ用語:8
  • リスク用語:R25; R37/38; R41
  • 危険レベル:8
  • 危険レベル:8
  • 包装グループ:III
  • 包装等級:III

1-(pyridin-4-yl)ethan-1-amine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(pyridin-4-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM112784-5g
1-pyridin-4-ylethanamine
50392-78-4 97%
5g
$107 2024-07-16
Chemenu
CM112784-10g
1-pyridin-4-ylethanamine
50392-78-4 97%
10g
$188 2024-07-16
abcr
AB172820-1 g
1-(4-Pyridyl)ethylamine; .
50392-78-4
1g
€121.50 2023-05-07
eNovation Chemicals LLC
Y1001768-25g
1-pyridin-4-yl-ethylamine
50392-78-4 95%
25g
$600 2024-08-02
Apollo Scientific
OR01563-1g
4-(1-Aminoethyl)pyridine
50392-78-4 97%
1g
£19.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61600-5g
1-(Pyridin-4-yl)ethan-1-amine
50392-78-4
5g
¥1116.0 2021-09-04
eNovation Chemicals LLC
D688429-10g
1-(4-Pyridyl)ethylamine
50392-78-4 >95%
10g
$220 2024-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
685747-1G
1-(pyridin-4-yl)ethan-1-amine
50392-78-4
1g
¥1168.08 2023-11-29
Chemenu
CM112784-25g
1-pyridin-4-ylethanamine
50392-78-4 97%
25g
$441 2024-07-16
TRC
P999958-250mg
1-Pyridin-4-yl-ethylamine
50392-78-4
250mg
$ 50.00 2022-06-03

1-(pyridin-4-yl)ethan-1-amine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:50392-78-4)1-PYRIDIN-4-YL-ETHYL
注文番号:1633474
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:50392-78-4)1-PYRIDIN-4-YL-ETHYLAMINE
注文番号:sfd15065
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally

1-(pyridin-4-yl)ethan-1-amine 関連文献

1-(pyridin-4-yl)ethan-1-amineに関する追加情報

Introduction to 1-(pyridin-4-yl)ethan-1-amine (CAS No. 50392-78-4)

1-(pyridin-4-yl)ethan-1-amine, chemically designated as N-(4-pyridyl)ethylamine, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural properties and potential applications in medicinal chemistry. With a CAS number of 50392-78-4, this compound represents a critical building block for synthesizing various bioactive molecules. The presence of a pyridine ring appended to an ethylamine side chain imparts unique electronic and steric characteristics, making it a valuable candidate for drug discovery initiatives.

The pyridine moiety, specifically located at the 4-position, plays a pivotal role in modulating the compound's interactions with biological targets. Pyridine-based scaffolds are widely recognized for their ability to engage with a myriad of biological receptors and enzymes, owing to their capacity to form hydrogen bonds and participate in π-stacking interactions. This feature has been leveraged in the development of numerous therapeutic agents across different therapeutic domains, including oncology, neurology, and infectious diseases. The ethylamine component contributes to the compound's basicity, which is often exploited to enhance binding affinity or metabolic stability in drug candidates.

Recent advancements in computational chemistry and molecular modeling have further highlighted the synthetic and pharmacological potential of 1-(pyridin-4-yl)ethan-1-amine. Researchers have employed sophisticated algorithms to predict its binding modes with target proteins, revealing promising interactions that could be harnessed for therapeutic purposes. For instance, studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are frequently dysregulated in cancerous cells. Such findings underscore its relevance in the ongoing quest for novel anticancer agents.

The synthesis of 1-(pyridin-4-yl)ethan-1-amine typically involves multi-step organic transformations, starting from readily available pyridine derivatives. One common approach involves the nucleophilic substitution of a halogenated pyridine with ethylamine under controlled conditions. Alternatively, redox-mediated functionalization strategies have also been explored to construct the desired amine linkage efficiently. These synthetic methodologies are continually being refined to improve yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.

In the context of drug development, the versatility of 1-(pyridin-4-yl)ethan-1-amine extends beyond its role as a mere intermediate. It serves as a precursor for more complex molecules designed to modulate specific biological pathways. For example, by introducing additional functional groups or appending different pharmacophores, chemists can generate libraries of compounds with tailored properties. This modular approach is particularly valuable in high-throughput screening campaigns, where large numbers of derivatives are rapidly evaluated for biological activity.

The pharmacokinetic profile of N-(4-pyridyl)ethylamine is another critical aspect that has been investigated in recent years. Preclinical studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its feasibility as a drug candidate. Initial findings suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability, although further optimization may be required to enhance its pharmacokinetic characteristics. These insights are crucial for guiding subsequent structural modifications aimed at improving overall drug-like properties.

Emerging research also explores the potential applications of 1-(pyridin-4-yl)ethan-1-amine in non-pharmaceutical contexts. For instance, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems or for sensing applications. The pyridine nitrogen can coordinate with transition metals such as copper or palladium, facilitating various chemical transformations. Such applications highlight the broad utility of this compound beyond traditional medicinal chemistry endeavors.

The regulatory landscape surrounding N-(4-pyridyl)ethylamine (CAS No. 50392-78-4) is another factor that influences its adoption in research and development. As with all chemical entities intended for use in biological studies, compliance with safety protocols and reporting requirements is essential. Manufacturers and distributors must adhere to stringent guidelines to ensure that researchers receive materials of consistent quality and purity. Transparent documentation regarding synthesis routes, handling instructions, and hazard assessments is paramount for fostering trust among academic and industrial users.

Looking ahead, the future prospects for 1-(pyridin-4-yl)ethan-1-amine appear promising given its structural features and demonstrated utility. Continued exploration into its biological activities will likely uncover new therapeutic opportunities across multiple disease areas. Advances in synthetic methodologies may also streamline access to this compound and its derivatives, accelerating the pace of discovery. Collaborative efforts between academia and industry will be instrumental in translating these findings into tangible benefits for patients worldwide.

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